molecular formula C16H16O3 B1361069 3-(4-Methoxyphenyl)-2-phenylpropanoic acid CAS No. 4314-68-5

3-(4-Methoxyphenyl)-2-phenylpropanoic acid

Cat. No. B1361069
CAS RN: 4314-68-5
M. Wt: 256.3 g/mol
InChI Key: GIROORGDVPRQFZ-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)-2-phenylpropanoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the presence of functional groups.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “Magnesium layered hydroxide (MLH) intercalated with anionic 3-(4-methoxyphenyl)propionic acid (MPP)” was synthesized using a direct reaction method with magnesium oxide and MPP as precursors .

Scientific Research Applications

Phenylpropanoid Biosynthesis Studies

3-(4-Methoxyphenyl)-2-phenylpropanoic acid plays a role in the study of phenylpropanoid biosynthesis. In vitro root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora were used to investigate precursor-product relationships between phenylpropanoids and phenylphenalenones. This research showed that the carbon skeleton of 4'-methoxycinnamic acid was biosynthetically incorporated as an intact unit into phenylphenalenones, providing valuable insights into natural product biosynthesis (Hidalgo et al., 2015).

Catalysis and Chemical Synthesis

The compound has been used in the study of methoxycarbonylation of alkynes. In one study, the methoxycarbonylation of phenylethyne catalysed by palladium complexes led to the formation of the linear product, methyl cinnamate, demonstrating its role in the selective formation of unsaturated esters and cascade reactions to α,ω-diesters (Magro et al., 2010).

Structural and Molecular Studies

This acid has been a focus in structural and molecular studies. For example, crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from 2, 3, and 4-methoxy substituted 2-phenylacetic acid were investigated, revealing insights into solid-state molecular packing arrangement and hydrogen bonding interactions (Khan et al., 2014).

Phenolic Polymerisates in Biomedical Research

The oxidative coupling of phenols, such as 3-(4-methoxyphenyl)-2-phenylpropanoic acid, is used to create synthetic analogues of natural humic substances for biomedical research. This method facilitates the molecular-level analysis of phenolic polymerisates, crucial for understanding their biological activity (Zherebker et al., 2015).

Pharmaceutical and Nutraceutical Applications

Research on p-methoxycinnamic acid (p-MCA), a derivative, has explored its therapeutic and nutraceutical applications. This compound demonstrates significant biological properties, making it a candidate for functional food ingredients and in the treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Synthetic Biology and Metabolic Engineering

In synthetic biology and metabolic engineering, efforts have been made to produce phenylpropanoic acids, including derivatives of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, in microorganisms like Escherichia coli. This approach aims to produce these compounds for pharmaceutical applications and food ingredients, demonstrating the versatility of this compound in biotechnological applications (Kang et al., 2012).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIROORGDVPRQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278934
Record name 4-Methoxy-α-phenylbenzenepropanoic acid
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2-phenylpropanoic acid

CAS RN

4314-68-5
Record name 4-Methoxy-α-phenylbenzenepropanoic acid
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Record name 3-(4-Methoxyphenyl)-2-phenylpropionic acid
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Record name 4314-68-5
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Record name 4-Methoxy-α-phenylbenzenepropanoic acid
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Record name 3-(4-methoxyphenyl)-2-phenylpropionic acid
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Synthesis routes and methods

Procedure details

13 g of 3-(4-methoxyphenyl)-2-phenylacrylic acid was dissolved to 600 ml of ethyl acetate and 2.6 g of 10% palladium on charcoal was added under inert atmosphere. Starting material was hydrogenated at room temperature to give quantitative yield of 3-(4-methoxyphenyl)-2-phenylpropionic acid. 1H-NMR (400 MHz, d6-DMSO): 12.3 (bs, 1H), 7.32-7.20 (m, 5H), 7.1-7.0 (m, 2H), 6.8-6.7 (m, 2H), 3.79 (dd, 1H, J 6.9, 8.7 Hz), 3.70 (s, 3H), 3.22 (dd, 1H, J 8.7, 13.7 Hz), 2.87 (dd, 1H, J 6.9, 13.7 Hz).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ASSA Nagamani, SG Jagadeesh, ASSA Nagamani - Tetrahedron." Asymmetry, 2005
Number of citations: 0

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